1-Bromo-6-fluorohexane: A Technical Guide to Chemical Properties and Synthetic Utility
1-Bromo-6-fluorohexane: A Technical Guide to Chemical Properties and Synthetic Utility
Executive Summary
1-Bromo-6-fluorohexane (CAS: 373-28-4) is a heterobifunctional alkyl linker characterized by its "Janus-faced" reactivity. It features a highly reactive primary bromide at the C1 position and a metabolically robust, lipophilic fluorine atom at the C6 position.
This unique structure makes it a critical building block in "Linkerology" —the science of designing linkers for Proteolysis Targeting Chimeras (PROTACs). The C-Br bond serves as a precise electrophilic handle for conjugation to E3 ligase ligands or protein-of-interest (POI) warheads, while the C-F bond acts as a bioisostere for C-H, modulating lipophilicity and metabolic stability without introducing further reactivity.
This guide details the physicochemical profile, mechanistic reactivity, and validated experimental protocols for utilizing 1-Bromo-6-fluorohexane in drug discovery.
Physicochemical Profile
The utility of 1-Bromo-6-fluorohexane is defined by its physical constants, particularly its density and boiling point, which dictate handling conditions in the laboratory.
Table 1: Key Physicochemical Specifications
| Property | Value | Context for Application |
| CAS Number | 373-28-4 | Registry identification |
| Molecular Formula | Hexyl chain backbone | |
| Molecular Weight | 183.06 g/mol | Stoichiometric calculations |
| Physical State | Colorless Liquid | Neat handling |
| Density | High density facilitates phase separation in aqueous workups | |
| Boiling Point | Volatile under high vacuum; avoid rotary evaporation at high temp | |
| Solubility | DCM, DMF, DMSO, THF | Compatible with standard organic synthesis solvents |
| LogP (Predicted) | ~2.8 | Moderate lipophilicity; membrane permeable |
Reactivity & Mechanistic Insight[2]
The synthetic value of 1-Bromo-6-fluorohexane lies in the extreme disparity between the bond dissociation energies (BDE) of its two terminal halogens. This allows for chemoselective functionalization without the need for protecting groups.
The Bond Energy Divergence
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry.[1] Conversely, the Carbon-Bromine (C-Br) bond is relatively weak and polarized, making it an excellent leaving group.
Table 2: Bond Dissociation Energy Comparison
| Bond Type | Bond Length (Å) | Bond Energy (kJ/mol) | Reactivity Profile |
| C(sp3) - F | 1.38 | ~485 | Inert: Resistant to |
| C(sp3) - Br | 1.94 | ~285 | Reactive: Excellent leaving group for Nucleophilic Substitution. |
Chemoselectivity Visualization
The following diagram illustrates the logical flow of reactivity. Nucleophiles (amines, phenoxides, thiols) will exclusively attack the C1 position (Bromine), leaving the C6 position (Fluorine) intact to serve as a physicochemical modulator.
Figure 1: Chemoselectivity Map demonstrating the exclusive susceptibility of the C-Br bond to nucleophilic attack, while the C-F bond resists metabolic degradation.
Synthetic Utility & Protocols
In drug development, this molecule is most frequently used to install a "fluorinated hexyl linker" onto a scaffold (e.g., a phenol on a Warhead or E3 ligand like Thalidomide derivatives).
Protocol: Chemoselective Alkylation of Phenols
This protocol describes the attachment of 1-Bromo-6-fluorohexane to a phenolic substrate, a standard operation in PROTAC synthesis.
Experimental Rationale:
-
Base Selection: Potassium Carbonate (
) is chosen over stronger bases (NaH) to prevent elimination (E2) of the alkyl bromide to an alkene. -
Solvent: DMF (Dimethylformamide) is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion, accelerating the
reaction. -
Stoichiometry: A slight excess (1.2 equiv) of the alkyl halide ensures complete conversion of the limiting valuable phenolic starting material.
Step-by-Step Methodology:
-
Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Phenolic Substrate (1.0 equiv) and anhydrous DMF (0.1 M concentration).
-
Deprotonation: Add anhydrous
(2.0 equiv) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 1-Bromo-6-fluorohexane (1.2 equiv) dropwise via syringe.
-
Note: The density is 1.29 g/mL; weigh by mass for accuracy if using small scales.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4–12 hours.-
Monitoring: Monitor by TLC or LC-MS. The bromide is displaced; the fluoride remains.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) to remove DMF. Wash with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Silica gel).
Workflow Diagram
Figure 2: Logical workflow for the chemoselective alkylation of phenols using 1-Bromo-6-fluorohexane.
Applications in Drug Discovery[3][4]
PROTAC Linkerology
The 6-carbon chain (hexyl) is a "privileged" length in PROTAC design. It provides sufficient spatial separation (~8–9 Å) to allow the E3 ligase and the Target Protein to fold into a ternary complex without steric clash.
-
Role of Fluorine: Replacing the terminal methyl (
) of a heptyl chain with fluorine ( ) maintains the chain length but lowers the lipophilicity (LogP) slightly and blocks metabolic oxidation at the -position (omega-oxidation), extending the half-life of the degrader.
Radiochemistry (PET Imaging)
While 1-Bromo-6-fluorohexane contains stable Fluorine-19 (
-
Usage: When developing an
-labeled tracer, researchers synthesize the non-radioactive version (using this reagent) to validate the HPLC retention time and identity of the radioactive product produced in the cyclotron.
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Storage: Store at room temperature or
. Keep tightly sealed. -
Incompatibility: Strong oxidizing agents and strong bases.
-
Disposal: Must be disposed of as halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9765, 1-Bromo-6-fluorohexane. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther. Retrieved from [Link]
- O'Hagan, D. (2008).Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Contextual grounding for C-F bond energy).
